2-Chlorobutyryl chloride

Beschreibung

Definition and Structural Characteristics as an Acyl Chloride

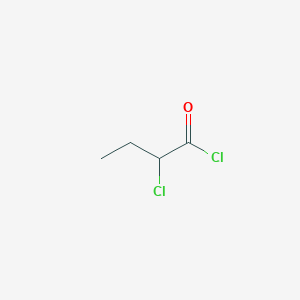

2-Chlorobutyryl chloride, identified by the CAS number 7623-11-2, is an organic compound with the chemical formula C₄H₆Cl₂O. smolecule.comchemsrc.com It presents as a colorless to pale yellow liquid with a pungent odor. smolecule.com This compound is classified as an acyl chloride, a family of organic compounds characterized by a carbonyl group (C=O) directly bonded to a chlorine atom. smolecule.com This functional group makes this compound a highly reactive molecule, particularly susceptible to hydrolysis, where it readily reacts with water to form 2-chlorobutyric acid and hydrochloric acid. smolecule.com

The molecular structure of this compound consists of a four-carbon butyryl chain with a chlorine atom attached to the second carbon (the alpha-carbon), and a chloride atom as part of the acyl chloride functional group. This structure results in a molecular weight of approximately 140.99 g/mol . smolecule.comnih.gov The presence of the chlorine atom on the second carbon introduces a chiral center, meaning that this compound can exist as two different enantiomers (R and S forms). However, it is typically produced and used as a racemic mixture, containing equal amounts of both enantiomers.

The systematic IUPAC name for this compound is 2-chlorobutanoyl chloride. nih.gov It is also known by synonyms such as α-chlorobutyryl chloride.

Key Structural and Physical Properties:

| Property | Value |

| Molecular Formula | C₄H₆Cl₂O smolecule.com |

| Molecular Weight | 140.99 g/mol smolecule.comnih.gov |

| Appearance | Colorless to pale yellow liquid smolecule.com |

| Odor | Pungent smolecule.com |

| Boiling Point | 138-140°C chemsrc.comchemicalbook.com |

| Density | 1.236 g/cm³ chemsrc.comchemdad.com |

| Refractive Index | 1.4510 chemicalbook.comchemdad.com |

| Water Solubility | Reacts with water chemsrc.comchemicalbook.com |

Historical Context of this compound Synthesis and Application in Organic Chemistry

The synthesis of acyl chlorides, including butyryl chloride and its chlorinated derivatives, has been a fundamental process in organic chemistry for well over a century. Early methods for preparing acyl chlorides involved the reaction of carboxylic acids with chlorinating agents like phosphorus pentachloride or thionyl chloride. orgsyn.org For instance, the synthesis of n-butyryl chloride from n-butyric acid and thionyl chloride is a well-established procedure. orgsyn.org The introduction of a chlorine atom at the alpha-position, as in this compound, adds a layer of complexity to the synthesis, often requiring specific chlorination techniques of either butyric acid or butyryl chloride itself. smolecule.com

Historically, the application of this compound and related compounds has been as intermediates in organic synthesis. Their high reactivity makes them valuable for introducing the "butyryl" or a modified "chlorobutyryl" group into other molecules through reactions like esterification and amidation. wikipedia.org For example, the related compound 4-chlorobutyryl chloride has been utilized in Friedel-Crafts reactions, a cornerstone of organic synthesis for forming carbon-carbon bonds. oup.comacs.org

Significance of this compound in Contemporary Chemical Synthesis

In modern chemical synthesis, this compound continues to be a significant building block, primarily serving as a versatile intermediate in the production of pharmaceuticals and agrochemicals. smolecule.comchemdad.com Its bifunctional nature, possessing both a reactive acyl chloride and a chlorinated alkyl chain, allows for a variety of chemical transformations.

One of the key applications of this compound is in the synthesis of more complex molecules through nucleophilic acyl substitution reactions. It readily reacts with alcohols to form esters and with amines to form amides, which are crucial linkages in many bioactive compounds. smolecule.com

A notable application is in the synthesis of sulfonic acids. Research has demonstrated that this compound can react with phosphorus pentachloride (PCl5) to produce 2-chlorobutyryl sulfonic acid. smolecule.com This transformation opens up pathways to a range of organosulfur compounds.

Furthermore, this compound is employed in the synthesis of heterocyclic compounds. For example, it has been used in nickel-catalyzed reactions to create novel chlorine-containing heterocycles. These cyclic structures are often core components of pharmaceutical drugs. The related compound, 4-chlorobutyryl chloride, is a known intermediate in the synthesis of the antiepileptic drug levetiracetam, highlighting the importance of chlorobutyryl chlorides in medicinal chemistry. derpharmachemica.com It is also used in the production of the antipsychotic drug haloperidol. oup.cominnospk.com

The industrial relevance of chlorobutyryl chlorides is underscored by their role in manufacturing various commercial products. For instance, 4-chlorobutyryl chloride is used to produce the herbicides isoxaflutole (B1672639) and isoxachlortole, as well as the quinolone antibacterial agent ciprofloxacin. patsnap.com While these examples pertain to the 4-chloro isomer, they illustrate the broader utility of this class of compounds in agrochemical and pharmaceutical industries.

Interactive Data Table: Applications of Chlorobutyryl Chlorides

| Compound | Application Area | Specific Use/Product |

| This compound | Organic Synthesis | Intermediate for esters, amides, sulfonic acids, and heterocycles smolecule.com |

| 4-Chlorobutyryl chloride | Pharmaceuticals | Intermediate for Levetiracetam, Haloperidol, Trifluperidol, Ciprofloxacin oup.comderpharmachemica.cominnospk.com |

| 4-Chlorobutyryl chloride | Agrochemicals | Intermediate for Isoxaflutole, Isoxachlortole patsnap.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chlorobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQJVAOMYWTLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997573 | |

| Record name | 2-Chlorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7623-11-2 | |

| Record name | Butanoyl chloride, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Reaction Mechanisms

Established Synthetic Routes for 2-Chlorobutyryl Chloride

The production of this compound is centered around two principal starting materials: butyric acid and butyryl chloride. The chlorination of butyric acid at the alpha-position (C-2) combined with the conversion of the carboxylic acid group to an acyl chloride represents the most common approach.

The conversion of butyric acid to this compound is a two-fold transformation: chlorination of the α-carbon and conversion of the carboxyl group into a chlorocarbonyl group. These transformations can be performed sequentially or concurrently. The Hell-Volhard-Zelinsky (HVZ) reaction provides the fundamental mechanism for the α-halogenation of carboxylic acids. alfa-chemistry.commsu.edulibretexts.org This reaction involves the in-situ formation of an acyl halide, which more readily enolizes than the parent carboxylic acid, facilitating electrophilic attack by a halogen at the α-position. msu.edulibretexts.orgwikipedia.org

The direct chlorination of butyric acid using chlorine gas is a method that can lead to this compound, typically with the aid of a catalyst. smolecule.comgoogle.com This process is a variation of the Hell-Volhard-Zelinsky reaction.

Reaction Mechanism: The reaction is initiated by a catalyst, such as phosphorus or its halides (e.g., PCl₃ or PCl₅), which reacts with a small amount of butyric acid to form butyryl chloride. The butyryl chloride, existing in equilibrium with its enol tautomer, is more susceptible to α-chlorination. The enol form reacts with chlorine gas (Cl₂) to yield this compound. The newly formed this compound can then react with unreacted butyric acid to regenerate butyryl chloride and form 2-chlorobutyric acid, thus propagating the catalytic cycle. To obtain this compound as the primary product, the reaction conditions must be controlled to favor the formation and isolation of the acyl chloride. A Chinese patent describes a process for synthesizing 2-chlorobutyric acid where butyric acid is reacted with liquid chlorine at temperatures between 50°C and 150°C for 5 to 15 hours in the presence of butyric anhydride (B1165640) as a catalyst. google.com The resulting 2-chlorobutyric acid would then require a subsequent step with a chlorinating agent like thionyl chloride to yield this compound.

| Parameter | Value/Condition | Source(s) |

| Starting Material | Butyric Acid | google.com |

| Chlorinating Agent | Chlorine (liquid) | google.com |

| Catalyst | Butyric Anhydride or Phosphorus Halides | google.com |

| Temperature | 50 - 150 °C | google.com |

| Reaction Time | 5 - 15 hours | google.com |

| Intermediate | 2-Chlorobutyric Acid | google.com |

| Final Product | This compound (after subsequent chlorination) | google.com |

Thionyl chloride is a common reagent for converting carboxylic acids to acyl chlorides. orgsyn.org In the synthesis of this compound, it can be used in a two-step process where butyric acid is first α-chlorinated to 2-chlorobutyric acid, which is then converted to the final product using SOCl₂. google.com

Reaction Mechanism: In the second step of this route, 2-chlorobutyric acid reacts with thionyl chloride. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate subsequently decomposes, through a nucleophilic attack by the chloride ion, to yield this compound, sulfur dioxide (SO₂), and hydrochloric acid (HCl). A patent describes reacting 2-chlorobutyric acid with thionyl chloride at 50-80°C, using phosphorus trichloride (B1173362) or phosphorus pentachloride as a catalyst, to obtain this compound. google.com

| Parameter | Value/Condition | Source(s) |

| Starting Material | 2-Chlorobutyric Acid | google.com |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | google.com |

| Catalyst | PCl₃ or PCl₅ | google.com |

| Temperature | 50 - 80 °C | google.com |

| Reaction Time | 2 - 6 hours followed by reflux | google.com |

| Final Product | This compound | google.com |

Phosphorus pentachloride is another effective reagent for converting carboxylic acids into acyl chlorides. orgsyn.orgaskiitians.com It can be employed to convert butyric acid into this compound, often in the context of the Hell-Volhard-Zelinsky reaction.

Reaction Mechanism: PCl₅ reacts with butyric acid to form butyryl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride (HCl). In a one-pot synthesis of this compound, PCl₅ can act as both the catalyst to form the initial acyl chloride and as a chlorinating agent, or in conjunction with chlorine gas for the α-chlorination. A traditional method involves reacting butyric acid with chlorine gas using phosphorus pentachloride as a catalyst at high temperatures (150-200°C) for extended periods (20-50 hours). google.com This process, however, can lead to the formation of byproducts like 3-chlorobutyric acid. google.com

| Parameter | Value/Condition | Source(s) |

| Starting Material | Butyric Acid | google.com |

| Chlorinating Agent | Chlorine Gas / PCl₅ | google.com |

| Catalyst | Phosphorus Pentachloride (PCl₅) | google.com |

| Temperature | 150 - 200 °C | google.com |

| Reaction Time | 20 - 50 hours | google.com |

| Final Product | This compound (as part of a crude mixture) | google.com |

Phosphorus trichloride is a classic catalyst for the Hell-Volhard-Zelinsky reaction. alfa-chemistry.comlibretexts.org It facilitates the α-chlorination of carboxylic acids by first converting them into the more reactive acyl chloride.

Reaction Mechanism: One mole of PCl₃ reacts with three moles of butyric acid to produce three moles of butyryl chloride and one mole of phosphorous acid (H₃PO₃). The butyryl chloride then undergoes α-chlorination as described in the HVZ mechanism. wikipedia.org For the reaction to yield this compound directly, a chlorinating agent like chlorine gas must be present. The final product of the HVZ reaction is typically the α-halo acid, which forms upon hydrolysis or reaction with the starting carboxylic acid. msu.edulibretexts.org To isolate this compound, the reaction must be conducted under anhydrous conditions with controlled stoichiometry. A patent details using PCl₃ as a catalyst in the reaction of 2-chlorobutyric acid with thionyl chloride, highlighting its role in facilitating the conversion to the acyl chloride. google.com

A more direct route to this compound involves the α-chlorination of butyryl chloride itself. smolecule.com Acyl halides are known to be more readily halogenated at the α-position than their corresponding carboxylic acids because they enolize to a greater extent. msu.edulibretexts.org

Reaction Mechanism: The α-chlorination of butyryl chloride can proceed via a radical or an ionic pathway. Under UV light or with a radical initiator, chlorine can add to the α-position through a free-radical chain reaction. Alternatively, under acidic conditions, the enol form of butyryl chloride can be attacked by an electrophilic chlorine source. Research on the chlorination of fatty acid chlorides has shown that exposing the reaction mixture to visible and ultraviolet light in refluxing thionyl chloride favors chlorination primarily at the α-position. researchgate.net This suggests that a photochemical, likely radical-based, mechanism is at play. researchgate.net

| Parameter | Value/Condition | Source(s) |

| Starting Material | Butyryl Chloride | smolecule.comresearchgate.net |

| Chlorinating Agent | Chlorine Gas or other source | researchgate.net |

| Conditions | Refluxing Thionyl Chloride, UV/Visible Light | researchgate.net |

| Mechanism | Likely free-radical or enol-based | researchgate.net |

| Final Product | This compound | smolecule.comresearchgate.net |

Chlorination of Butyryl Chloride

Mechanistic Investigations of this compound Formation

The formation of this compound from its corresponding carboxylic acid, 2-chlorobutanoic acid, is a classic example of nucleophilic acyl substitution. The efficiency and outcome of this reaction are significantly influenced by the choice of chlorinating agent and the presence of catalysts.

The conversion of a carboxylic acid to an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. researchgate.netresearchgate.net This reaction replaces the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom. chemguide.co.ukchemguide.co.uk The direct conversion is difficult because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. Therefore, reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used to convert the -OH group into a better leaving group. researchgate.net

Catalysts are crucial for enhancing the rate and selectivity of chlorination reactions. They can activate the carboxylic acid, the chlorinating agent, or both, thereby facilitating the nucleophilic acyl substitution.

Transition metal oxides are employed as catalysts in certain chlorination processes. In the synthesis of this compound from γ-butyrolactone, a mixed catalyst system of zinc oxide (ZnO) and copper oxide (CuO) has been used in conjunction with thionyl chloride. These catalysts can facilitate the ring-opening and subsequent acylation reactions. Studies on the catalytic oxidation of various compounds have highlighted the activity of metal oxides like ZnO and CuO. gauthmath.com For instance, in the oxidation of cinnamaldehyde, ZnO showed high selectivity towards benzaldehyde, while CuO was also active. gauthmath.com The catalytic performance of Cu/Zn systems is often dependent on the particle size and the acid-base properties of the catalyst. In the context of chlorination, these oxides can provide active sites that promote the key steps of the reaction mechanism.

Table 2: Metal Oxide Catalyst Application

| Reaction | Catalyst System | Temperature | Reactants |

| Synthesis of this compound | Mixed ZnO and CuO | 50–80 °C | γ-Butyrolactone, Thionyl Chloride |

Organic amine catalysts are widely used in the synthesis of acyl chlorides, where they function as nucleophilic catalysts.

Pyridine and DMF: Pyridine is a common catalyst used with chlorinating agents like oxalyl chloride to convert carboxylic acids to acyl chlorides. chemguide.co.uk N,N-Dimethylformamide (DMF) is also a well-known catalyst, particularly for reactions involving thionyl chloride or oxalyl chloride. The catalytic mechanism involves the initial reaction of DMF with the chlorinating agent (e.g., thionyl chloride) to form an electrophilic Vilsmeier-Haack type reagent, an imidoyl chloride intermediate. This intermediate is highly reactive towards the carboxylic acid, which attacks it to form an O-acyl-isourea-like species. This species then readily undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, regenerating the DMF catalyst.

N,N-dimethylbenzylamine: Tertiary amines such as N,N-dimethylbenzylamine (DMBA) function as effective base and nucleophilic catalysts in a variety of organic reactions, including acylations. The amine's basicity allows it to neutralize the HCl produced during the reaction when using reagents like thionyl chloride, driving the equilibrium towards the products. Furthermore, the lone pair of electrons on the nitrogen atom allows DMBA to act as a nucleophilic catalyst. It can attack the chlorinating agent or the carboxylic acid derivative to form a highly reactive intermediate, which is then more susceptible to substitution by the chloride ion. This dual role makes it a versatile catalyst in organic synthesis.

Role of Catalysts in Chlorination Reactions

Butyric Anhydride as a Catalyst

While not a direct catalyst for the conversion of a precursor alcohol or acid to this compound, butyric anhydride plays a crucial catalytic role in the synthesis of its direct precursor, 2-chlorobutyric acid. In a method for synthesizing 2-chlorobutyric acid, n-butyric acid is reacted with liquid chlorine using butyric anhydride as a catalyst. google.com The proposed mechanism involves the initial chlorination of the catalyst, where chloride ions substitute a hydrogen atom at the alpha-position (position-2) of the butyric anhydride molecule to form 2-chlorobutyric anhydride. google.com This chlorinated intermediate then reacts with n-butyric acid to generate 2-chlorobutyric acid and regenerate the butyric anhydride catalyst, which can be recycled for subsequent production. google.com This process, conducted at temperatures between 50 to 150°C, effectively controls the chlorination at the desired second carbon, yielding high-purity 2-chlorobutyric acid, which is then converted to this compound. google.com

Optimization of this compound Synthesis

The optimization of synthetic routes for this compound is critical for industrial applications, focusing on maximizing yield, improving process efficiency, and ensuring product purity by controlling side reactions.

Process Efficiency and Yield Enhancement Strategies

Enhancing the efficiency and yield of this compound synthesis involves meticulous control over reaction parameters. While specific data for the 2-chloro isomer is proprietary, strategies can be inferred from the synthesis of its isomers, such as 4-chlorobutyryl chloride. Key parameters for optimization include the molar ratio of reactants, catalyst loading, reaction temperature, and purification methods. For instance, in related syntheses, adjusting the molar ratio of the starting material to the chlorinating agent, such as thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate, is a primary strategy to drive the reaction towards completion. google.com

In processes starting from a precursor acid, yields can be significantly improved by using efficient chlorinating agents. The use of bis(trichloromethyl) carbonate, for example, is noted for producing high yields under mild conditions. guidechem.comresearchgate.net Purification through fractional distillation under reduced pressure is a common final step to isolate the product at high purity (≥99%) and achieve high yields, often exceeding 90%. google.comgoogle.com

Table 1: General Parameters for Optimizing Acyl Chloride Synthesis

| Parameter | Focus Area | Desired Outcome |

| Molar Ratio | Reactant vs. Chlorinating Agent | Drive reaction equilibrium to favor product formation; minimize unreacted starting material. |

| Catalyst | Type and Loading | Increase reaction rate and selectivity; ensure efficient conversion at lower temperatures. google.com |

| Temperature | Reaction and Distillation | Control reaction rate, prevent by-product formation, and enable effective purification. google.com |

| Purification | Distillation/Rectification | Isolate high-purity final product and remove impurities and by-products. google.comgoogle.com |

Minimization of By-product Formation and Side Reactions (e.g., Friedel-Crafts Alkylation)

A significant challenge in the synthesis and application of this compound is the formation of by-products. During its use in Friedel-Crafts acylation reactions, a primary side reaction can be Friedel-Crafts alkylation. researchgate.net This occurs because the chloroalkyl group on the molecule can also react with the aromatic substrate, leading to undesired alkylated by-products and potential polymer or tar formation. researchgate.net

In some cases, intramolecular Friedel-Crafts alkylation can occur, leading to cyclized by-products. For example, when reacting a similar compound, 4-chlorobutyryl chloride, with an aromatic substrate in the presence of a Lewis acid like AlCl₃, the terminal chloride can attack the aromatic ring, forming a tetralone structure. acs.org Research has shown that controlling the stoichiometry of the reactants is crucial. Using a slight excess of the acid chloride can help suppress this side reaction, as the excess acid chloride coordinates with the Lewis acid catalyst, preventing it from activating the alkyl chloride portion of the product for subsequent alkylation. acs.org

The synthesis of the precursor, 2-chlorobutyric acid, using butyric anhydride as a catalyst is specifically designed to reduce by-products and prevent excessive chlorination, which would lead to dichlorinated species. google.com By controlling the conversion rate to between 85% and 95%, the formation of such impurities is minimized. google.com

Control of Chlorination Position (α, β, γ isomers)

Achieving regioselectivity—the control of the chlorination position—is paramount to ensure the synthesis of the correct isomer, this compound (α-chlorination). Direct chlorination of butyryl chloride or its precursors can lead to a mixture of isomers, including 3-chlorobutyryl chloride (β-chlorination) and 4-chlorobutyryl chloride (γ-chlorination), which are difficult to separate. libretexts.org

The primary strategy to guarantee the α-position is chlorinated is to perform the chlorination on the corresponding carboxylic acid (butyric acid) first, under conditions that favor α-substitution, such as the Hell-Volhard-Zelinsky reaction. The resulting 2-chlorobutyric acid is then converted to the acid chloride. google.com

The inherent challenge lies in the reactivity of C-H bonds at different positions. Tertiary C-H bonds are generally weaker and more reactive than secondary, which are in turn more reactive than primary ones. libretexts.org Advanced catalytic systems are being explored to achieve site-selective C-H bond activation and functionalization. nih.gov For instance, studies on enzymatic halogenation show how substrate positioning within an enzyme's active site can precisely control whether chlorination or hydroxylation occurs at a specific carbon atom (e.g., C4 vs. C5), demonstrating the sophisticated control required to direct a halogen to a specific site. pnas.org In industrial synthesis, however, the most reliable method remains the chlorination of the precursor acid followed by conversion to the acyl chloride.

Advanced Synthetic Approaches and Innovations

Modern organic synthesis seeks safer, more efficient, and environmentally benign reagents and methods. The synthesis of this compound benefits from such innovations, particularly the use of solid phosgene (B1210022) equivalents.

Use of Bis(trichloromethyl) Carbonate as a Chlorinating Agent

Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), has emerged as a superior reagent for converting carboxylic acids into their corresponding acid chlorides. researchgate.netnih.gov It is a stable, crystalline solid at room temperature, making it a much safer and more convenient alternative to the highly toxic and gaseous phosgene (COCl₂) or liquid diphosgene. newdrugapprovals.orgsigmaaldrich.com

The reaction of a carboxylic acid with triphosgene efficiently yields the acyl chloride under mild conditions. guidechem.comresearchgate.net This method is noted for producing products in high yield with convenient post-processing and less pollution compared to other chlorinating agents. guidechem.com In a typical procedure, the carboxylic acid (in this case, 2-chlorobutyric acid) is reacted with triphosgene, often in the presence of a catalyst like DMF or an amine, in an organic solvent. nih.govgoogle.com The reaction proceeds smoothly to give this compound. The versatility and safety of triphosgene have made it a valuable tool in modern organic synthesis for preparing a wide range of intermediates. researchgate.net

Table 2: Comparison of Chlorinating Agents

| Feature | Phosgene | Thionyl Chloride | Bis(trichloromethyl) Carbonate (Triphosgene) |

| Physical State | Gas | Liquid | Crystalline Solid sigmaaldrich.com |

| Handling | Highly toxic, requires specialized equipment newdrugapprovals.org | Corrosive, releases SO₂ gas | Safer to handle, stable solid sigmaaldrich.com |

| Reaction Conditions | Often requires elevated temperatures | Can require heating, may form anhydrides orgsyn.org | Mild, often at room temperature or slightly heated researchgate.net |

| By-products | HCl | SO₂, HCl masterorganicchemistry.com | CO₂, HCl |

| Yield | High | Generally good, but side reactions possible orgsyn.org | Often excellent, high purity guidechem.com |

Reactivity and Reaction Mechanisms of 2 Chlorobutyryl Chloride

Fundamental Reaction Pathways

2-Chlorobutyryl chloride readily undergoes several fundamental reactions, primarily involving nucleophilic attack at the electrophilic carbonyl carbon. These reactions are characteristic of acyl chlorides and are pivotal in the synthesis of a wide range of organic compounds. savemyexams.com

Hydrolysis Reactions and Formation of 2-Chlorobutyric Acid

In the presence of water, this compound undergoes a rapid hydrolysis reaction. smolecule.com This process leads to the formation of 2-chlorobutyric acid and hydrochloric acid. smolecule.com The reaction is a classic example of nucleophilic acyl substitution, where water acts as the nucleophile. chemguide.co.uk The high reactivity of the acyl chloride group makes this reaction proceed readily, often without the need for a catalyst. crunchchemistry.co.uk

The general equation for the hydrolysis is: C₄H₆Cl₂O + H₂O → C₄H₇ClO₂ + HCl smolecule.com

This reaction is crucial as it provides a direct pathway to 2-chlorobutyric acid, an important building block in its own right. google.comprepchem.com

Reactions with Alcohols: Esterification

This compound reacts with alcohols in a process known as esterification to produce 2-chlorobutyrate esters and hydrogen chloride. savemyexams.comchemistrystudent.com This reaction is a highly efficient method for ester formation due to the high reactivity of acyl chlorides compared to the corresponding carboxylic acids. savemyexams.comsavemyexams.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where the alcohol's oxygen atom attacks the carbonyl carbon. libretexts.org

The general reaction can be represented as: C₄H₆Cl₂O + ROH → C₄H₇ClO(OR) + HCl smolecule.com (where R is an alkyl or aryl group)

This pathway is significant in the synthesis of various esters used in industrial applications and as intermediates in the production of pharmaceuticals and agrochemicals. smolecule.com

Reactions with Amines: Amide Formation

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted 2-chlorobutyramides. savemyexams.comchemistrystudent.com This amidation reaction is vigorous and typically occurs without the need for heating. lumenlearning.comchemguide.co.uk Similar to the reactions with water and alcohols, this is a nucleophilic addition-elimination reaction where the nitrogen atom of the amine acts as the nucleophile. savemyexams.comchemguide.co.uk

The general equation for the reaction with a primary amine is: C₄H₆Cl₂O + RNH₂ → C₄H₆ClNO(R) + HCl smolecule.com (where R is an alkyl or aryl group)

An excess of the amine is often used to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. chemguide.co.uk This reaction is fundamental in synthesizing various amides, which are important structural motifs in many biologically active molecules.

Nucleophilic Reactivity and Electrophilic Nature

The electrophilic nature of this compound is the cornerstone of its reactivity. The carbonyl carbon is rendered highly electron-deficient due to the strong electron-withdrawing effects of both the chlorine atom and the oxygen atom of the acyl chloride group. chemguide.co.uklibretexts.org This significant positive partial charge makes it a prime target for attack by a wide range of nucleophiles. chemistrystudent.comlibretexts.org

Nucleophiles, which are species with a lone pair of electrons, are attracted to this electrophilic center, initiating the reaction cascade. chemistrystudent.com The planarity around the carbonyl carbon also allows for accessible attack from either side of the molecule. chemguide.co.uk This inherent electrophilicity drives the nucleophilic substitution reactions that characterize the chemistry of this compound.

Specific Reaction Mechanisms

The reactions of this compound predominantly follow a nucleophilic addition-elimination pathway. chemistrystudent.comlibretexts.org This two-stage mechanism is a hallmark of acyl chloride reactivity.

The general mechanism proceeds as follows:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. In this step, the carbon-oxygen double bond breaks, and the oxygen atom acquires a negative charge. chemistrystudent.comlibretexts.org

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is eliminated. libretexts.org A proton is then typically removed from the nucleophile (if it was neutral, like water, alcohol, or an amine) by a base, which can be another molecule of the nucleophile or the eliminated chloride ion. libretexts.orgchemguide.co.uk

Claisen Rearrangement in Sulfonic Acid Synthesis

While the provided search results mention the use of this compound in the synthesis of sulfonic acids via a Claisen rearrangement, this appears to be a misinterpretation or an unconventional application of the term "Claisen rearrangement". smolecule.com The classical Claisen rearrangement is a chemguide.co.ukchemguide.co.uk-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether. wikipedia.orglibretexts.org The reaction of an acyl chloride like this compound with a reagent like phosphorus pentachloride (PCl₅) to form a sulfonic acid does not fit the established mechanism of a Claisen rearrangement. smolecule.com The search results that suggest this mechanism are from chemical supplier websites and may not represent rigorously reviewed scientific literature. Therefore, further reliable scientific evidence is needed to substantiate the claim of a Claisen rearrangement involving this compound in sulfonic acid synthesis.

Nucleophilic Substitution Reactions with Various Nucleophiles

This compound, as a bifunctional electrophile, readily undergoes nucleophilic substitution reactions at the highly reactive acyl chloride group. The carbonyl carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of various derivatives. This reactivity is a cornerstone of its utility as an intermediate in organic synthesis. The general mechanism is a nucleophilic acyl substitution.

Reaction with Amines and Ammonia (B1221849): The reaction of this compound with ammonia or primary amines is a vigorous process that yields N-substituted amides. libretexts.org The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. chemistrystudent.com This initially forms a tetrahedral intermediate, which then collapses, expelling the chloride ion. The hydrogen chloride (HCl) gas formed as a byproduct immediately reacts with excess amine to produce an ammonium salt. libretexts.org For instance, its reaction with ammonia produces 2-chlorobutanamide and ammonium chloride. libretexts.orgchemistrystudent.com Similarly, primary amines like methylamine (B109427) or phenylamine (aniline) yield N-alkyl or N-aryl substituted amides, respectively. libretexts.org

Reaction with Alcohols: When treated with alcohols, this compound undergoes esterification to form the corresponding 2-chlorobutyrate esters. smolecule.comwikipedia.org This reaction is a standard method for introducing the 2-chlorobutyryl group into molecules, a common step in the synthesis of pharmaceuticals and other fine chemicals. The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile.

Reaction with Water (Hydrolysis): As with most acyl chlorides, this compound reacts readily with water in a hydrolysis reaction. smolecule.com This process yields 2-chlorobutyric acid and hydrochloric acid. smolecule.comoecd.org The reaction is typically rapid, highlighting the compound's hydrolytic instability in aqueous environments. oecd.org

The following table summarizes the nucleophilic substitution reactions of this compound with common nucleophiles.

| Nucleophile | Reagent Example | Product Type | General Equation |

| Amine (Primary) | R-NH₂ (e.g., Methylamine) | N-Substituted Amide | CH₃CH₂CH(Cl)COCl + 2 R-NH₂ → CH₃CH₂CH(Cl)CONH-R + R-NH₃⁺Cl⁻ |

| Alcohol | R-OH (e.g., Ethanol) | Ester | CH₃CH₂CH(Cl)COCl + R-OH → CH₃CH₂CH(Cl)COOR + HCl |

| Water | H₂O | Carboxylic Acid | CH₃CH₂CH(Cl)COCl + H₂O → CH₃CH₂CH(Cl)COOH + HCl |

Reactivity in Different Media (e.g., Aqueous Systems, Organic Solvents)

The medium in which a reaction is conducted significantly influences the reactivity and stability of this compound. Its behavior differs markedly between aqueous systems and organic solvents due to its high reactivity towards protic nucleophiles like water.

Aqueous Systems: In aqueous systems, the dominant reaction is rapid hydrolysis. oecd.org this compound is hydrolytically unstable, and contact with water leads to its decomposition into 2-chlorobutyric acid and hydrochloric acid. smolecule.com This reactivity precludes the use of aqueous solvents for reactions where the acyl chloride functionality needs to be preserved. The acid chlorides as a category are known to hydrolyze very quickly in water. oecd.org

Organic Solvents: this compound is soluble in a variety of common organic solvents. Inert aprotic solvents are the preferred media for conducting reactions involving this compound to avoid unwanted side reactions like solvolysis. Commonly used solvents include dichloromethane (B109758), toluene, and diethyl ether. cymitquimica.comgoogleapis.com These solvents dissolve the acyl chloride without reacting with it, allowing for controlled reactions with added nucleophiles. The choice of solvent can sometimes influence reaction rates and product purity. For example, Friedel-Crafts acylation reactions using this compound have been carried out in solvents like methylene (B1212753) chloride and carbon tetrachloride. googleapis.com

The table below outlines the reactivity of this compound in different media.

| Medium | Behavior | Primary Product(s) | Notes |

| Aqueous Systems | Reacts rapidly (hydrolyzes) | 2-Chlorobutyric acid, Hydrochloric acid | Unsuitable as a solvent for most synthetic applications involving the acyl chloride. oecd.org |

| Organic Solvents (Inert, Aprotic) | Soluble and stable | - (No reaction with solvent) | Preferred medium for nucleophilic substitution reactions. Examples: Dichloromethane, Toluene, Diethyl Ether. cymitquimica.com |

| Alcohols (as solvent) | Reacts (solvolysis) | Corresponding Ester, Hydrochloric acid | The alcohol acts as both solvent and reagent, leading to ester formation. researchgate.net |

Applications of 2 Chlorobutyryl Chloride in Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The structural characteristics of 2-chlorobutyryl chloride make it a valuable reagent in the development of new medicines. It is employed as an intermediate in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs). google.com The compound's ability to readily react with nucleophiles like alcohols and amines to form esters and amides is fundamental to its application in medicinal chemistry.

This compound is a precursor in the synthesis of various active pharmaceutical ingredients. google.com Its role is to introduce the 2-chlorobutyryl moiety into a target molecule, which can then be further elaborated to create the final API. This process involves nucleophilic acyl substitution, where the chlorine atom of the acyl chloride is displaced by a nucleophile, effectively attaching the butyryl structure to a larger molecular scaffold. wikipedia.org This method is a key step in building the complex architectures required for biological activity.

While this compound is a versatile pharmaceutical intermediate, publicly available scientific literature frequently documents its isomer, 4-chlorobutyryl chloride , as the key intermediate in the synthesis of butyrophenone (B1668137) antipsychotics like haloperidol. google.com

However, this compound is used in the synthesis of other compounds active in the central nervous system. For instance, in a patented synthesis, this compound was reacted with a complex amine to prepare a spirocyclic compound. This resulting molecule is described as a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, a class of drugs investigated for the treatment of migraines. frontiersin.org

The compound has been utilized in the structural modification of existing antibacterial agents to enhance their therapeutic properties. Research has shown that modifying the structure of ciprofloxacin, a well-known antibiotic, with this compound led to derivatives with enhanced anticancer properties, specifically by inducing apoptosis (programmed cell death) in tumor cells. wikipedia.org This demonstrates its role not just in the primary synthesis of APIs but also in the chemical modification of existing drugs to explore new therapeutic applications.

This compound is a tool in modern drug design for creating novel molecular entities and modifying biomolecules. It is used to synthesize functionalized heterocycles designed to modulate the function of chemokine receptors, which are involved in inflammatory diseases and viral infections. researchgate.net In one documented process, this compound was reacted with diethylamine (B46881) to form 2-chloro-N,N-diethyl-butyramide, an intermediate for these specialized heterocyclic modulators. researchgate.net This application highlights its utility in creating new compounds for research and potential therapeutic use. google.com

Interactive Data Table: Pharmaceutical Applications

| Target Compound/Class | Role of this compound | Research Finding |

| Active Pharmaceutical Ingredients (APIs) | Serves as a key intermediate and building block. google.com | Introduces the 2-chlorobutyryl group into molecules for further chemical synthesis. wikipedia.org |

| CGRP Receptor Antagonists | A reactant in the synthesis of spirocyclic antagonists. frontiersin.org | Used to create complex molecules for potential migraine treatment. frontiersin.org |

| Ciprofloxacin Derivatives | A modifying agent for an existing antibiotic structure. wikipedia.org | The resulting derivative showed enhanced anticancer properties by inducing apoptosis. wikipedia.org |

| Chemokine Receptor Modulators | A precursor for synthesizing functionalized heterocycles. researchgate.net | Used to create intermediates like 2-chloro-N,N-diethyl-butyramide for drug discovery. researchgate.net |

Applications in Polymer Chemistry

This compound serves as a reactive agent in polymer chemistry, primarily for the functionalization of existing polymer structures. Its acyl chloride group allows for covalent attachment to polymer backbones, introducing a reactive chlorine atom for further chemical modifications.

Chloroacylation of Crosslinked Polystyrene Microspheres

A significant application of this compound is in the surface modification of crosslinked polystyrene (CPS) microspheres via the Friedel-Crafts acylation reaction. This process introduces chloroacyl groups onto the aromatic rings of the polystyrene, rendering the microspheres functional for subsequent chemical transformations. These functionalized microspheres are precursors for materials like ion-exchange resins, chromatography stationary phases, and solid-phase synthesis supports.

The reaction is typically conducted at room temperature using a Lewis acid catalyst. indiamart.com Research has shown that various factors, including the choice of catalyst, solvent, and reaction time, significantly influence the outcome. A persistent challenge in this process is the occurrence of a Friedel-Crafts alkylation side reaction, which can lead to additional, undesirable crosslinking of the polymer chains. indiamart.com This additional crosslinking can negatively impact the properties of the microspheres. indiamart.com

Studies have focused on optimizing reaction conditions to maximize the degree of chloroacylation while minimizing side reactions. For instance, using tin(IV) chloride (SnCl₄) as a catalyst in a chloroform (B151607) (CHCl₃) solvent has been identified as an effective method to control the reaction and obtain a high degree of functionalization with limited additional crosslinking. indiamart.com A Chinese patent also describes a method using anhydrous aluminum chloride (AlCl₃) in dichloromethane (B109758) to achieve this modification. nobraintoosmall.co.nz

Table 1: Research Findings on Chloroacylation of Crosslinked Polystyrene (CPS)

| Parameter | Condition/Finding | Source(s) |

|---|---|---|

| Reaction Type | Friedel-Crafts Acylation | indiamart.com |

| Reagent | This compound (or chlorobutyryl chloride) | indiamart.comnobraintoosmall.co.nz |

| Substrate | Crosslinked Polystyrene (CPS) Microspheres | indiamart.com |

| Catalyst | Lewis Acids (e.g., SnCl₄, AlCl₃) | indiamart.comnobraintoosmall.co.nz |

| Solvent | Chloroform (CHCl₃), Dichloromethane | indiamart.comnobraintoosmall.co.nz |

| Key Challenge | Side reactions leading to additional crosslinking | indiamart.com |

| Optimization | Controlling reaction time and using specific catalyst/solvent systems (SnCl₄ in CHCl₃) can mitigate side reactions. | indiamart.com |

pH/Redox-Responsive Drug Delivery Systems

While stimuli-responsive polymers are a major area of research for drug delivery, detailed findings specifically documenting the use of this compound for creating pH or redox-responsive systems were not identified in the searched sources. Research in this area often focuses on other isomers, such as 4-chlorobutyryl chloride, for synthesizing specific linkers.

Synthesis of Specialty Chemicals and Materials

This compound is listed as an intermediate in the synthesis of various specialty chemicals. Its bifunctional nature, containing both a reactive acyl chloride and a secondary alkyl chloride, allows for its incorporation into a diverse range of molecular structures.

Flame Retardants

This compound is noted as a potential component in the manufacture of certain flame-retardant materials. indiamart.com However, specific research detailing the synthesis pathways or the performance of flame retardants derived directly from this compound was not found in the available literature. The synthesis of flame retardants often involves reacting a chlorine source with phosphorus- or nitrogen-containing compounds.

Dyes

The compound is recognized as a potential intermediate for the synthesis of dyes. Its role would be to introduce the 2-chlorobutanoyl group into a larger chromophore structure. A patent related to the creation of large chemical libraries lists this compound among many possible acylating agents for synthesis. googleapis.com Despite these mentions, specific examples of dyes synthesized using this compound as a key intermediate were not detailed in the searched scientific literature.

Perfume Fixatives

Derivatives of the parent compound, butyryl chloride, are used in the manufacturing of perfume fixatives. google.com However, a direct and specific application or synthesis route involving this compound for the creation of perfume fixatives was not found in the reviewed sources.

Introduction of Butyryl and Chlorobutyryl Moieties into Organic Compounds

This compound is a highly reactive acyl chloride used as a chemical intermediate in various organic synthesis applications. indiamart.comontosight.ai Its primary function is to act as an acylating agent, enabling the introduction of the 2-chlorobutyryl group into the structure of other organic compounds. ontosight.ai This modification is a key step in the synthesis of more complex molecules, particularly in the production of pharmaceuticals and agrochemicals. indiamart.comontosight.ai

The introduction of the 2-chlorobutyryl moiety is typically achieved through nucleophilic acyl substitution reactions. The compound readily reacts with nucleophiles like alcohols and amines. ontosight.ai When it reacts with an alcohol, the outcome is the formation of a corresponding ester. In a reaction with a primary amine, a secondary amide is produced. chemistrystudent.com These fundamental reactions demonstrate its utility as a building block in chemical manufacturing. indiamart.com

The general reactions are as follows:

Reaction with Alcohols: C₄H₆Cl₂O + ROH → C₄H₆ClO(OR) + HCl

Reaction with Amines: C₄H₆Cl₂O + RNH₂ → C₄H₆ClO(NHR) + HCl chemistrystudent.comwikipedia.org

| Reactant Class | Reagent | Product Class | Moiety Introduced |

|---|---|---|---|

| Alcohols | This compound | Esters | 2-Chlorobutyryl |

| Amines | This compound | Amides | 2-Chlorobutyryl |

Research Reagent in Laboratory Settings

In addition to its role in large-scale chemical production, this compound serves as a valuable reagent in laboratory settings for chemical research and development. indiamart.com It is employed to modify and synthesize new compounds for academic and industrial studies. indiamart.com Its designation as an acid halide for synthesis and proteomics research underscores its utility in specialized scientific investigation. scbt.com

As a laboratory reagent, its high reactivity is leveraged to create novel molecules and chemical intermediates. indiamart.comontosight.ai Researchers utilize it as a building block to synthesize derivatives of existing compounds, aiming to achieve specific chemical properties or biological activities. indiamart.com This makes it a versatile tool for exploring new chemical entities in fields like medicinal chemistry.

| Application Area | Description | Source |

|---|---|---|

| Intermediate Synthesis | Used to create intermediates for producing pharmaceuticals, agrochemicals, and dyes. | ontosight.ai |

| Proteomics Research | Applied as a reagent in the field of proteomics. | scbt.com |

| New Compound Synthesis | Employed to synthesize and modify compounds for research purposes. | indiamart.com |

Spectroscopic and Analytical Characterization for Research

Structural Elucidation and Purity Determination

Confirming the chemical identity and purity of 2-Chlorobutyryl chloride involves multiple analytical methods that provide complementary information. These techniques are crucial for verifying the structure and quantifying any potential impurities.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in the this compound molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. The most prominent feature in the IR spectrum of an acyl chloride is the very strong carbonyl (C=O) stretching vibration, which appears at a higher frequency compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. Additionally, the C-Cl bond exhibits characteristic absorptions in the fingerprint region of the spectrum.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride | C=O Stretch | ~1800 | Strong |

| Alkyl Halide | C-Cl Stretch | ~800 - 600 | Medium to Strong |

| Alkyl Group | C-H Stretch | ~2980 - 2850 | Medium to Strong |

Note: The exact peak positions can vary based on the sample phase (e.g., liquid film, vapor) and the specific instrument used. docbrown.infonih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule (CH₃, CH₂, CH, and the carbonyl group has no protons). The integration of these signals would correspond to a 3:2:1 ratio. The chemical shift of each proton is influenced by its electronic environment, particularly its proximity to the electronegative chlorine atoms and the carbonyl group. Protons closer to these groups will appear further downfield (at a higher ppm value). Spin-spin coupling between adjacent, non-equivalent protons will cause these signals to split into multiplets, following the n+1 rule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

|---|---|---|---|

| -CH₃ | ~1.1 | Triplet (t) | 3H |

| -CH₂- | ~1.9 - 2.1 | Multiplet (m) | 2H |

Note: These are estimated values. Actual chemical shifts and coupling constants depend on the solvent and the spectrometer's field strength. docbrown.info

¹³C NMR Spectroscopy The ¹³C NMR spectrum of this compound should display four distinct resonances, one for each of the four carbon atoms in its unique chemical environment. The carbonyl carbon of the acyl chloride group is the most deshielded and will appear significantly downfield. The carbon atom directly bonded to the chlorine atom will also be shifted downfield relative to the other alkyl carbons. docbrown.info

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ | ~10 - 15 |

| -C H₂- | ~25 - 35 |

| -C H(Cl)- | ~60 - 70 |

Note: These are estimated values based on the effects of substituents on carbon chemical shifts. docbrown.info

Mass Spectrometry (MS and GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions. docbrown.info Due to the presence of two chlorine atoms, the molecular ion region will exhibit a distinctive isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in M+, [M+2]+, and [M+4]+ peaks with a characteristic intensity ratio.

The fragmentation pattern provides structural information. Common fragmentation pathways include the loss of a chlorine radical from the acyl group or the alkyl chain. The most abundant ion in the spectrum, known as the base peak, for a related compound, 2-chloro-2-methylpropane, is often the most stable carbocation that can be formed. docbrown.info For this compound, significant peaks are observed at m/z values of 77, 79, and 41. nih.gov

Table 4: Prominent Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Notes |

|---|---|---|

| 140, 142, 144 | [C₄H₆Cl₂O]⁺ | Molecular ion cluster, showing the isotopic pattern for two chlorine atoms. |

| 105, 107 | [C₄H₆ClO]⁺ | Loss of one Cl radical. |

| 77, 79 | [C₃H₄Cl]⁺ | Top peak observed in NIST library data. nih.gov Shows isotopic pattern for one Cl atom. |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Impurity Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for detecting and quantifying impurities. While specific methods for this compound are proprietary, a general approach can be described based on methods for similar compounds like its isomer, 4-Chlorobutyryl chloride. sielc.com

A reverse-phase (RP) HPLC method would likely be employed, using a non-polar stationary phase (like a C18 column) and a polar mobile phase. sielc.com The mobile phase could consist of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure sharp peak shapes. sielc.com By passing the sample through the column, this compound can be separated from synthesis by-products, starting materials, or degradation products. A UV detector is commonly used for detection. The area under the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Advanced Analytical Methodologies

For specific research applications, more advanced or specialized analytical methods are required.

Gas Chromatography with Flame Ionization Detector (GC/FID) for Atmosphere Concentration Monitoring

Gas Chromatography with a Flame Ionization Detector (GC/FID) is a highly sensitive and robust method for quantifying volatile organic compounds, making it well-suited for monitoring the concentration of this compound in the atmosphere or other gaseous samples. measurlabs.comyoutube.com

In this technique, a gaseous sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (like helium or nitrogen) through a long, thin capillary column. youtube.com The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. As each component, including this compound, exits the column, it enters the Flame Ionization Detector. scioninstruments.com

Inside the FID, the compound is burned in a hydrogen-air flame, which produces ions. scioninstruments.com An electrical potential is applied across the flame, and the current generated by the collection of these ions is measured. This current is proportional to the amount of organic carbon entering the detector. scioninstruments.com By calibrating the instrument with known standards of this compound, the detector's response can be used to accurately quantify its concentration in an unknown sample. The method offers high sensitivity and a wide linear range, which are essential for trace-level environmental monitoring. scioninstruments.com

Headspace Gas Chromatography-Mass Spectrometry (GC-MS-HS) for Trace Impurities

The detection and quantification of volatile trace impurities in this compound are critical for ensuring its purity and quality, particularly in applications where even minute levels of contaminants can have significant impacts. Headspace Gas Chromatography-Mass Spectrometry (GC-MS-HS) is a powerful and highly sensitive analytical technique well-suited for this purpose. This method facilitates the analysis of volatile organic compounds (VOCs) by sampling the vapor phase in equilibrium with the sample matrix, thereby avoiding the injection of non-volatile components that could contaminate the chromatographic system.

Given the high reactivity of acyl chlorides, direct analysis can be challenging due to potential degradation or reaction within the GC system. A common and effective strategy to circumvent this is in-vial derivatization prior to headspace analysis. For this compound, derivatization with an alcohol, such as methanol or ethanol, converts the reactive acyl chloride into its corresponding, more stable ester (e.g., methyl 2-chlorobutanoate or ethyl 2-chlorobutanoate). This transformation not only stabilizes the analyte but can also improve its chromatographic behavior.

The headspace sampling process is governed by the principle of phase equilibrium. The sample, along with a derivatizing agent and potentially a solvent, is placed in a sealed headspace vial and heated to a specific temperature for a set period. This allows volatile impurities and the derivatized product to partition between the sample phase and the gas phase (headspace). A portion of the headspace gas is then automatically injected into the GC-MS system for separation and detection.

Method parameters must be carefully optimized to ensure accurate and reproducible results. Key parameters include incubation temperature and time, sample volume, and vial size. The addition of a salt, such as sodium chloride ("salting out"), to the sample matrix can also be employed to decrease the solubility of volatile analytes in the sample and promote their transfer into the headspace, thereby enhancing sensitivity.

For the analysis of trace impurities in this compound, the GC-MS would typically be operated in Selected Ion Monitoring (SIM) mode. SIM mode offers significantly higher sensitivity and selectivity compared to full-scan mode by monitoring only a few characteristic ions for each target analyte. This is particularly advantageous for detecting impurities at parts-per-million (ppm) or even lower levels.

A hypothetical set of parameters for a GC-MS-HS method for the analysis of trace volatile impurities in this compound after in-vial derivatization is presented in Table 1.

Table 1: Illustrative GC-MS-HS Parameters for Trace Impurity Analysis of this compound (Post-Derivatization)

| Parameter | Setting |

|---|---|

| Headspace Sampler | |

| Incubation Temperature | 80°C - 120°C |

| Incubation Time | 15 - 30 minutes |

| Sample Volume | 100 - 500 mg in a suitable solvent |

| Vial Size | 20 mL |

| Pressurization Gas | Helium or Nitrogen |

| Injection Volume | 1 mL (gas phase) |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | Initial 50°C (hold 2 min), ramp to 280°C at 15°C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related impurities. The choice of technique is largely dictated by the chemical properties of the analytes, particularly the high reactivity of the acyl chloride functional group.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds. However, the direct injection of this compound onto a GC column can be problematic. Its high reactivity can lead to interactions with active sites (e.g., free silanol groups) on the column stationary phase or in the inlet, causing peak tailing, poor reproducibility, and even degradation of the analyte.

To overcome these challenges, derivatization is the preferred approach for GC analysis. As mentioned previously, conversion of this compound to its corresponding ester with an alcohol is a common and effective strategy. The resulting ester is significantly less reactive and more thermally stable, allowing for robust and reproducible chromatographic analysis.

Following derivatization, the sample can be analyzed using a GC system equipped with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and definitive identification of impurities. The choice of GC column is critical for achieving adequate separation of the main component from closely related impurities. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), is often a suitable starting point.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. However, conventional reversed-phase HPLC, which utilizes aqueous-organic mobile phases, is generally unsuitable for the direct analysis of this compound. The acyl chloride group is highly susceptible to hydrolysis, and contact with water in the mobile phase would rapidly convert it to 2-chlorobutyric acid, leading to inaccurate results.

For HPLC analysis to be viable, a pre-column derivatization step is necessary to convert the acyl chloride into a more stable derivative. A common approach is to react this compound with an amine, such as aniline or a substituted aniline, to form a stable amide. This amide derivative is typically less volatile and more suitable for HPLC analysis. The derivatizing agent can be chosen to incorporate a chromophore, which enhances detection by UV-Vis spectrophotometry.

The resulting amide can then be separated from other impurities using reversed-phase HPLC with a C18 or C8 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier to ensure consistent ionization of any acidic or basic analytes.

A summary of potential chromatographic conditions for the analysis of this compound following derivatization is provided in Table 2.

Table 2: Representative Chromatographic Conditions for the Analysis of this compound Derivatives

| Gas Chromatography (GC) of Ester Derivative | |

|---|---|

| Parameter | Condition |

| Column | DB-5 (30 m x 0.32 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250°C |

| Detector | FID or MS |

| Detector Temperature | 280°C (FID) |

| Oven Program | 60°C (hold 1 min), ramp to 250°C at 10°C/min |

| High-Performance Liquid Chromatography (HPLC) of Amide Derivative | |

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV-Vis Diode Array Detector (DAD) |

Toxicological and Environmental Fate Research

Hazard Assessment in Research Settings

Hazard assessments classify 2-Chlorobutyryl chloride as a hazardous substance, primarily due to its corrosive nature and potential for acute toxicity upon exposure. fishersci.com

Comprehensive acute toxicity data for this compound is not fully available, and its toxicological properties have not been completely investigated. fishersci.com However, based on existing hazard classifications for similar acyl chlorides, the compound is handled with significant precautions. For its isomer, 4-chlorobutyryl chloride, data has established it as Harmful if swallowed (Acute Oral Toxicity, Category 4) and Fatal if inhaled (Acute Inhalation Toxicity - Vapors, Category 2). cdhfinechemical.comthermofisher.com Due to the inherent reactivity of the acyl chloride group, this compound is expected to exhibit significant toxicity through all major routes of exposure.

Table 1: Hazard Classification for Acute Toxicity (Based on related compounds)

| Exposure Route | Hazard Category | Classification Description |

| Oral | Category 4 | Harmful if swallowed |

| Inhalation | Category 2 | Fatal if inhaled |

| Dermal | Not Classified | Data not available; expected to be corrosive |

Studies and hazard classifications confirm that this compound is a highly corrosive substance with the potential to cause severe damage to tissues upon contact.

Skin: The compound is classified under Skin Corrosion/Irritation Category 1B, indicating that it causes severe skin burns. fishersci.com Direct contact can lead to the destruction of skin tissue.

Eyes: It is classified under Serious Eye Damage/Eye Irritation Category 1. fishersci.com Contact with the eyes is expected to cause serious, potentially irreversible damage.

Respiratory Tract: Research findings identify the respiratory system as a target for single-exposure toxicity, classifying it as Category 3 for specific target organ toxicity. fishersci.com Inhalation of its vapors can cause significant respiratory irritation. fishersci.com

Table 2: Corrosivity and Irritation Hazard Classification

| Tissue | Hazard Category | Classification Description |

| Skin | Category 1B | Causes severe skin burns and damage |

| Eyes | Category 1 | Causes serious eye damage |

| Respiratory Tract | STOT SE 3 | May cause respiratory irritation |

The primary organ system affected by a single exposure to this compound is the respiratory system. fishersci.com Ingestion of the corrosive material can cause severe damage to the gastrointestinal tract, including the potential for perforation of the stomach or esophagus. fishersci.com There is a lack of available data regarding the effects of repeated exposure (STOT-RE), and therefore, no specific target organs have been identified for chronic toxicity. fishersci.com

Genotoxicity and Mutagenicity Research

There is currently no information available regarding the mutagenic or genotoxic potential of this compound. fishersci.com While a study on the related isomer, 4-chlorobutyryl chloride, found it to be negative in bacterial mutagenicity tests (Ames test), no such data has been published for the 2-chloro isomer. acs.org Therefore, its potential to cause genetic mutations remains uninvestigated.

Environmental Fate and Behavior Studies

The environmental fate of this compound is largely dictated by its chemical instability in the presence of water.

As an acyl chloride, this compound is highly sensitive to moisture and undergoes rapid hydrolysis upon contact with water. smolecule.com This reactivity means that the compound is not persistent in aqueous environments. The hydrolysis reaction proceeds through a nucleophilic acyl substitution, where a water molecule attacks the electrophilic carbonyl carbon. This process is irreversible and results in the degradation of the parent compound into two new substances: 2-chlorobutyric acid and hydrochloric acid. smolecule.com

Chemical Reaction: Hydrolysis C₄H₆Cl₂O + H₂O → C₄H₇ClO₂ + HCl smolecule.com

Due to this immediate reaction with water, traditional aqueous solubility parameters cannot be determined. smolecule.com The persistence of this compound in soil or water systems is considered highly unlikely. fishersci.com

Biodegradation Potential in Water, Sediment, and Soil

This compound is highly reactive towards water, undergoing rapid hydrolysis to form 2-chlorobutanoic acid and hydrochloric acid smolecule.com. Consequently, its biodegradation potential is primarily determined by the environmental fate of 2-chlorobutanoic acid.

Microbial degradation is a key process in the environmental breakdown of 2-chlorobutanoic acid. Studies have demonstrated that certain microorganisms are capable of utilizing chlorinated aliphatic acids as a source of carbon and energy. For instance, a bacterial strain, Alcaligenes sp. strain CC1, has been shown to grow on 2-chlorobutyric acid asm.org. The degradation pathway in this bacterium involves the removal of the chlorine atom, a critical step for detoxification and further metabolism. The dehalogenation of short-chain haloacids can be catalyzed by specific enzymes called dehalogenases asm.org.

The rate and extent of biodegradation in different environmental compartments are influenced by several factors:

Microbial Population: The presence of microbial communities with the appropriate enzymatic machinery is crucial for the degradation of 2-chlorobutanoic acid.

Environmental Conditions: Factors such as pH, temperature, oxygen availability, and the presence of other organic matter can significantly affect microbial activity and, therefore, the rate of biodegradation.

Nutrient Availability: The availability of essential nutrients will support microbial growth and enhance the biodegradation process.

While specific data on the biodegradation rates of 2-chlorobutanoic acid in water, sediment, and soil are not extensively documented in publicly available literature, the known metabolic pathways for similar short-chain chlorinated acids suggest that it is susceptible to microbial degradation under favorable conditions asm.org.

Bioaccumulation Potential

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food, sediment) and accumulates in the organism to a concentration greater than that in the environment. The bioaccumulation potential of a substance is often correlated with its lipophilicity (tendency to dissolve in fats and oils) and its resistance to metabolic degradation up.pt.

For this compound, its high reactivity with water means that the compound itself is not expected to persist in the environment and therefore does not have a direct bioaccumulation potential smolecule.com. The assessment of bioaccumulation potential must, therefore, focus on its primary hydrolysis product, 2-chlorobutanoic acid.

Short-chain carboxylic acids, such as 2-chlorobutanoic acid, generally exhibit low bioaccumulation potential. Their chemical structure, characterized by a polar carboxyl group, results in relatively high water solubility and low lipophilicity. This contrasts with long-chain chlorinated compounds, which are known to be persistent and bioaccumulative.

The bioaccumulation potential of short-chain perfluorinated carboxylic acids (PFCAs), for example, has been observed to decrease with shorter chain length industrialchemicals.gov.au. Although structurally different, this trend for halogenated carboxylic acids provides an indication of the likely behavior of 2-chlorobutanoic acid. The uptake and accumulation of such substances in organisms like maize have been shown to be highest for short-chained compounds, but this does not necessarily translate to high bioaccumulation in fatty tissues in the same way as highly lipophilic compounds nih.gov. Instead, their accumulation may be related to protein binding industrialchemicals.gov.au.

The accumulation of carboxylic acids within microbial cells has been studied in the context of their inhibitory effects, where intracellular anion accumulation is a key mechanism nih.gov. However, this cellular-level accumulation does not equate to bioaccumulation in the tissues of higher organisms in a food chain context.

| Compound | Property | Bioaccumulation Potential |

| This compound | High reactivity in water | Not applicable (rapidly hydrolyzes) |

| 2-Chlorobutanoic acid | Short-chain carboxylic acid, relatively polar | Low |

Mobility in Soil and Adsorption/Desorption Characteristics

The mobility of a chemical in soil is a critical factor in determining its potential to leach into groundwater or move into surface waters. This mobility is largely governed by the substance's adsorption and desorption characteristics with soil particles.

As this compound rapidly hydrolyzes to 2-chlorobutanoic acid in the presence of moisture, the soil mobility of the parent compound is negligible. The focus, therefore, is on the behavior of 2-chlorobutanoic acid in the soil environment.

The key factors influencing the mobility of 2-chlorobutanoic acid in soil include:

Soil Organic Matter: Organic matter in soil is a primary adsorbent for many organic compounds. However, for polar compounds like 2-chlorobutanoic acid, the interaction with organic matter may be less pronounced compared to non-polar compounds. The addition of organic matter to soil can increase the amount of dissolved organic matter, which can enhance the adsorption of some pesticides mdpi.com.

Soil pH: The acidity or alkalinity of the soil will affect the chemical form of 2-chlorobutanoic acid. As a carboxylic acid, it will exist predominantly in its anionic form (2-chlorobutanoate) at neutral and alkaline pH values. Anionic compounds are generally more mobile in soils because the negatively charged surfaces of clay and organic matter can repel them, leading to a higher potential for leaching.

Clay Content and Type: The type and amount of clay minerals in the soil can influence adsorption. While repulsive forces may dominate, some anion exchange or surface complexation reactions are possible depending on the specific clay mineralogy and soil conditions.

Studies on other small, polar, and water-soluble herbicides have shown a high potential for movement through the soil profile, especially in soils with low organic matter content up.pt. Given the properties of 2-chlorobutanoic acid (a relatively small, polar molecule), it is expected to be mobile in soil. Its persistence and subsequent mobility will also be influenced by the rate of its biodegradation.

| Factor | Influence on 2-Chlorobutanoic Acid Mobility |

| High Organic Matter | May decrease mobility through adsorption |

| High Soil pH | Increases the anionic form, potentially increasing mobility due to repulsion from negatively charged soil particles |

| Low Clay Content | Likely to increase mobility |

Environmental Impact of Production By-products

The synthesis of this compound, like many chemical manufacturing processes, can generate by-products and waste streams that have potential environmental impacts if not properly managed. The specific by-products will depend on the synthetic route employed.

A common method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). In the case of this compound, this would involve the reaction of 2-chlorobutanoic acid with thionyl chloride. The by-products of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.

Another route involves the reaction of gamma-butyrolactone (B3396035) with a chlorinating agent. For instance, the synthesis of the related compound 4-chlorobutyryl chloride from gamma-butyrolactone and thionyl chloride is a known industrial process patsnap.comgoogle.com. This reaction also produces sulfur dioxide. Other chlorinating agents like phosgene (B1210022) have also been used, which is highly toxic google.com. The synthesis may also involve the use of catalysts, such as zinc chloride or organic amines (e.g., pyridine, DMF), and solvents, which could end up in waste streams patsnap.comgoogle.com.

The primary environmental concerns associated with these by-products include: